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molecular formula C10H15ClN4O2 B2475733 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride CAS No. 1185316-09-9

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No. B2475733
M. Wt: 258.71
InChI Key: MSPZCQJRCXFOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

A mixture of tert-butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (8.5 g, 26.4 mmol) in hydrogen chloride (4 M solution in methanol, 50 mL) was stirred at room temperature for 3 hours. It was concentrated under reduced pressure to give crude 3-nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (6 g, 23.2 mmol, 88% yield) which was used without further purification.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:10][CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[ClH:24]>>[ClH:24].[N+:1]([C:4]1[C:5]([NH:10][CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1C(=NC=CC1)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.2 mmol
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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